![molecular formula C27H30ClN3O2S B2655122 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1328605-50-0](/img/structure/B2655122.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
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Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . The reactions can be carried out under two different conditions: using a solvent and regular catalyst, or using solvent-free ionic liquids .
Chemical Reactions Analysis
The benzo[d]thiazole derivatives can undergo further heterocyclic transformations to produce biologically active compounds .
Scientific Research Applications
Anti-Parkinson's Activity
The compound has been studied for its potential anti-Parkinson's activity. Thiazolidinone derivatives, closely related to the compound , have shown significant activity against Parkinson's disease in a 6-OHDA lesioned rat model, suggesting potential therapeutic applications (Gomathy et al., 2012).
Photocyclization in Synthesis
Research involving similar naphthalen-1-yl compounds includes the synthesis of polybenzoquinazolines via intramolecular dehydration of photocyclization. This work highlights the compound's utility in complex chemical synthesis, which could have broader applications in pharmaceutical and material sciences (Wei et al., 2016).
Application in Catalysis
Naphthalen-1-yl-related compounds have been used in the preparation of pincer-functionalized quinoline Ruthenium catalysts for ketone reduction, demonstrating the compound's relevance in catalytic processes (Facchetti et al., 2016).
DNA-PK and PI3K Inhibition in Cancer Therapy
Derivatives of naphthalen-1-yl, closely related to the compound , have been synthesized with activity against DNA-PK and PI3K, highlighting potential applications in cancer therapy (Morrison et al., 2016).
Photophysical Properties
The compound's derivatives exhibit significant changes in photophysical properties based on solvent polarity, suggesting applications in the development of fluorescent materials and sensors (Pannipara et al., 2017).
Antiviral Properties
Density functional theory studies of acetamide derivatives related to the compound suggest potential as anti-HIV drugs, with specific focus on their interaction with biological molecules (Oftadeh et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S.ClH/c1-2-20-8-6-12-24-26(20)28-27(33-24)30(14-13-29-15-17-32-18-16-29)25(31)19-22-10-5-9-21-7-3-4-11-23(21)22;/h3-12H,2,13-19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDORMFLYMMERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride |
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